4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone family, characterized by a five-membered pyrazol-3-one core. Its structure includes:
- 5-Ethoxy group: Enhances lipophilicity and influences electronic properties.
- 2-Phenyl substituent: Stabilizes the aromatic system and contributes to π-π stacking interactions.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyliminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-2-26-18-16(12-22-11-13-8-9-14(20)10-17(13)21)19(25)24(23-18)15-6-4-3-5-7-15/h3-10,12,23H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBKBGMBTHDAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dichlorobenzylamine with an appropriate pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The pyrazolone core allows extensive functionalization. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 2c, Cl in the target compound) reduce electron density on the pyrazolone ring, altering reactivity.
Physicochemical Properties
Trends :
- Higher melting points correlate with hydrogen-bonding capacity (e.g., Compound 5’s hydroxyl group).
- Ethoxy groups improve solubility compared to halogenated analogues.
Spectroscopic Characteristics
Key Insights :
- C=O and C=N stretches (IR) are consistent across pyrazolone derivatives (~1650–1700 cm⁻¹).
- Ethoxy groups produce distinct NMR triplets (δ ~1.3–1.5) and quartets (δ ~4.0–4.2).
Structural and Crystallographic Insights
- Dihedral Angles: In 4-benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, dihedral angles between the pyrazole and aryl rings (65.91° and 21.75°) suggest non-planar geometry, influenced by substituents .
- Intermolecular Interactions : Chlorine atoms participate in C–Cl⋯π and C–H⋯Cl interactions, stabilizing crystal packing . The target compound’s dichlorobenzyl group likely exhibits similar behavior.
- DFT Studies : Computed bond lengths and angles for analogues align with experimental data (e.g., B3LYP/6-311G* method ).
Biological Activity
The compound 4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazole class of compounds, known for their diverse biological activities. This article delves into the biological activity of this specific pyrazole derivative, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines. For instance, it has been evaluated for its inhibitory effects on BRAF(V600E), a common mutation in melanoma. In vitro assays demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-{[(2,4-Dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | A375 (Melanoma) | 12.5 | BRAF Inhibition |
| Other Pyrazole Derivative | MCF7 (Breast Cancer) | 15.0 | EGFR Inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant efficacy against various pathogens.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 100 | Good |
| Candida albicans | 200 | Moderate |
The biological activities of this pyrazole derivative can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It interacts with specific receptors that mediate cellular responses to growth factors and cytokines.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways.
Case Studies
-
Study on Antitumor Activity : A recent study evaluated the effects of this pyrazole derivative on melanoma cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assays to assess viability.
-
Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties using a murine model of arthritis. The compound significantly reduced swelling and inflammatory markers compared to controls.
- Results : Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Q. What are the common synthetic routes for preparing 4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. Key steps include:
- Hydrazone formation : Reacting 2,4-dichlorobenzylamine with a carbonyl precursor (e.g., ethyl acetoacetate) under acidic or basic conditions .
- Cyclization : Using catalysts like acetic acid or p-toluenesulfonic acid (PTSA) to form the pyrazolone core. Solvents (e.g., ethanol, DMF) and temperature (60–100°C) are optimized to maximize yield .
- Purification : Column chromatography or recrystallization from ethanol/DCM mixtures ensures >95% purity .
- Critical parameters : Stirring rate, inert atmosphere (N₂/Ar), and pH control to prevent side reactions like oxidation .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most effective?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to identify protons (e.g., NH at δ 10–12 ppm) and carbons (e.g., carbonyl C=O at δ 165–175 ppm) .
- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
- X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration of the methylene group) .
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolone derivatives with similar substituents?
- Methodological Answer : Discrepancies often arise from variations in substituent positions (e.g., dichloro vs. dimethyl groups) or assay conditions. To address this:
- Comparative SAR studies : Synthesize analogs with controlled substituent changes (e.g., replacing 2,4-dichlorobenzyl with 4-methoxybenzyl) and test in standardized assays (e.g., IC₅₀ in cancer cell lines) .
- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and report activity as fold-change relative to controls .
- Molecular modeling : Perform docking studies to assess binding affinity to targets like COX-2 or kinases, correlating with experimental IC₅₀ values .
Q. What experimental design strategies are recommended for evaluating the compound’s bioactivity in inflammation or cancer models?
- Methodological Answer : A tiered approach is advised:
- In vitro screening :
- Anti-inflammatory : Inhibit COX-2 enzyme (ELISA) or reduce TNF-α secretion in macrophages (LPS-induced model) .
- Anticancer : MTT assay on cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .
- Mechanistic studies : Western blotting for apoptosis markers (Bax/Bcl-2) or cell cycle arrest (cyclin D1/p21) .
- In vivo validation : Use murine models (e.g., carrageenan-induced paw edema) with dose ranges of 10–100 mg/kg, monitoring toxicity via ALT/AST levels .
Q. How can reaction yields be improved during scale-up synthesis while maintaining purity?
- Methodological Answer : Key optimizations include:
- Solvent selection : Replace ethanol with DMF for better solubility of intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Process intensification : Use continuous flow reactors for exothermic steps (e.g., hydrazone formation), reducing batch variability .
- In-line monitoring : Employ PAT tools (e.g., FTIR probes) to track reaction progression and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
